N-(3-Bromo-4-methylphenyl)acetamide

Physical chemistry Purification Quality control

N-(3-Bromo-4-methylphenyl)acetamide (CAS 40371-61-7) is a halogenated acetanilide derivative characterized by a bromine atom at the 3-position and a methyl group at the 4-position on the phenyl ring. With a molecular formula of C9H10BrNO, a molecular weight of 228.09 g/mol, and a reported melting point of 113–114 °C , this compound functions primarily as a protected aniline synthon.

Molecular Formula C9H10BrNO
Molecular Weight 228.09 g/mol
CAS No. 40371-61-7
Cat. No. B1365193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Bromo-4-methylphenyl)acetamide
CAS40371-61-7
Molecular FormulaC9H10BrNO
Molecular Weight228.09 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C)Br
InChIInChI=1S/C9H10BrNO/c1-6-3-4-8(5-9(6)10)11-7(2)12/h3-5H,1-2H3,(H,11,12)
InChIKeyKEVGOMKRAFQTBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Bromo-4-methylphenyl)acetamide (CAS 40371-61-7): A Position-Specific Building Block for Small-Molecule Synthesis


N-(3-Bromo-4-methylphenyl)acetamide (CAS 40371-61-7) is a halogenated acetanilide derivative characterized by a bromine atom at the 3-position and a methyl group at the 4-position on the phenyl ring. With a molecular formula of C9H10BrNO, a molecular weight of 228.09 g/mol, and a reported melting point of 113–114 °C , this compound functions primarily as a protected aniline synthon. The 3-bromo-4-methyl substitution pattern is specifically documented as a key intermediate in the Sandmeyer isatin synthesis pathway, ultimately yielding bioactive quinazoline derivatives [1], distinguishing it from simple bromoacetanilides lacking the methyl directing group.

Why N-(3-Bromo-4-methylphenyl)acetamide Cannot Be Replaced by Generic 4-Bromoacetanilide


Substituting N-(3-bromo-4-methylphenyl)acetamide with the more common 4-bromoacetanilide (CAS 103-88-8) introduces both physical and reactivity mismatches. Physically, the 3-bromo-4-methyl isomer exhibits a melting point of 113–114 °C, while 4-bromoacetanilide melts at 165–169 °C, a difference of over 50 °C that can significantly alter downstream purification protocols . Chemically, the presence of the 4-methyl group ortho to the bromine in the target compound creates a steric environment distinct from the unsubstituted 4-bromo analog, which can influence the rate of oxidative addition in cross-coupling reactions and the regiochemical outcome of electrophilic aromatic substitution, as documented in isatin-forming cyclization pathways where the methyl substituent directs formation of specific regioisomers [1].

Quantitative Differentiation Evidence for N-(3-Bromo-4-methylphenyl)acetamide Against Its Closest Analogs


Melting Point Differential vs. 4-Bromo Regioisomer (CAS 90914-81-1)

N-(3-Bromo-4-methylphenyl)acetamide (CAS 40371-61-7) exhibits a melting point range of 113–114 °C, which is approximately 10 °C higher than its positional isomer 4'-bromo-3'-methylacetanilide (CAS 90914-81-1; mp 102–104 °C) . This 10 °C difference in melting point provides a readily measurable physical property for distinguishing between these two regioisomers during manufacturing, incoming quality control, or purification steps.

Physical chemistry Purification Quality control

Melting Point Differential vs. 4-Bromoacetanilide (CAS 103-88-8)

The target compound melts at 113–114 °C, which is approximately 53 °C lower than the widely available 4-bromoacetanilide (CAS 103-88-8; mp 165–169 °C) . This large melting point difference reflects fundamentally different crystal packing forces attributable to the presence of the 4-methyl substituent in the target compound, which disrupts the intermolecular hydrogen bonding network.

Physical chemistry Formulation Storage

Density Differential vs. 4-Bromoacetanilide

N-(3-Bromo-4-methylphenyl)acetamide has a reported density of 1.471 g/cm³, which is approximately 15% lower than 4-bromoacetanilide with a density of 1.72 g/cm³ . This density reduction is attributed to the methyl group acting as a crystal-packing disruptor, resulting in less efficient molecular packing in the solid state.

Physical chemistry Formulation Crystallography

Synthetic Utility as a Protected Aniline in Isatin-Derived API Intermediates

The 3-bromo-4-methyl substitution pattern is specifically documented in the drug synthesis literature as the precursor to isonitrosoacetanilide intermediates, which cyclize to form 6-bromo-isatin derivatives used in antitumor quinazoline APIs [1]. In contrast, the 4-bromo isomer (CAS 103-88-8) does not provide the correct substitution pattern for this Sandmeyer isatin synthesis pathway and would yield regioisomeric products with potentially different biological activity profiles.

Medicinal chemistry Process chemistry Isatin synthesis

Recommended Application Scenarios for N-(3-Bromo-4-methylphenyl)acetamide Based on Differentiated Properties


Isatin-Derived Quinazoline Antitumor Agent Synthesis

The 3-bromo-4-methyl substitution pattern is specifically required for Sandmeyer isatin synthesis to generate 6-bromo-isatin intermediates, which are key building blocks for quinazoline-based antitumor agents targeting thymidylate synthase [1]. The compound serves as a protected form of 3-bromo-4-methylaniline, facilitating handling and selective deprotection during multi-step syntheses. Procurement should prioritize this specific regioisomer (CAS 40371-61-7), as the 4-bromo-3-methyl isomer (CAS 90914-81-1) yields a different isatin regioisomer (5-bromo-isatin) that cannot substitute into the validated quinazoline SAR.

Biaryl Cross-Coupling Building Block with Ortho-Substituent Steric Control

The bromine atom at the 3-position adjacent to the 4-methyl group creates a defined steric environment that can influence the rate and selectivity of Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions. This steric profile is distinct from the unhindered 4-bromoacetanilide, offering synthetic chemists a building block with predictable and tunable reactivity for constructing biaryl scaffolds where steric modulation of the coupling step is desired.

Quality Control Identity Verification via Melting Point Differentiation

The melting point of 113–114 °C for N-(3-bromo-4-methylphenyl)acetamide is distinct from both its 4-bromo-3-methyl regioisomer (102–104 °C) and 4-bromoacetanilide (165–169 °C) [1]. Analytical and QC laboratories can use this property for rapid, instrument-free identity confirmation during incoming material inspection, reducing the risk of regioisomer mix-ups in procurement workflows where multiple bromo-methyl-acetanilide building blocks are handled simultaneously.

Crystallization and Solid-Form Screening with Altered Packing Properties

The lower melting point (113–114 °C) and reduced density (1.471 g/cm³) compared to 4-bromoacetanilide (mp 165–169 °C; density 1.72 g/cm³) indicate different crystal packing forces [1]. This makes the compound suitable for solid-form screening programs where a lower-energy crystal lattice is desirable for solubility enhancement, co-crystal formation, or amorphous solid dispersion development.

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